molecular formula C24H27NO4 B2923815 ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate CAS No. 371225-26-2

ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Cat. No.: B2923815
CAS No.: 371225-26-2
M. Wt: 393.483
InChI Key: IYFUUISGSWLVLV-UHFFFAOYSA-N
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Description

Ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a polycyclic heterocyclic compound featuring a fused tetracyclic core containing oxygen (3,11-dioxa) and nitrogen (9-aza) atoms. Key structural elements include:

  • Cyclohexyl substituent: Introduces steric bulk and lipophilicity.
  • Methyl group: Modulates electronic and steric properties.

Characterization of such compounds typically employs NMR spectroscopy (e.g., $ ^1H $, $ ^{13}C $), mass spectrometry, and X-ray crystallography .

Properties

IUPAC Name

ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-3-27-24(26)20-15(2)29-23-18-12-8-7-11-17(18)22-19(21(20)23)13-25(14-28-22)16-9-5-4-6-10-16/h7-8,11-12,16H,3-6,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFUUISGSWLVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)C5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives, ethyl esters, and various reagents to form the tetracyclic core. Common synthetic routes may involve cyclization reactions, esterification, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would be critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its unique structure could interact with biological targets in novel ways, leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its tetracyclic structure might impart unique mechanical or chemical properties to materials.

Mechanism of Action

The mechanism of action of ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares the target compound with related heterocycles from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Spectral Data (NMR, IR)
Ethyl 9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[...]-5-carboxylate (Target) C₂₃H₂₇NO₄ 389.47 Cyclohexyl, methyl, ethoxycarbonyl Not reported Pending structural validation
4,16-Dimethoxy-10-methyl-9-[2-(²H₅)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol C₂₇H₃₁NO₃ 417.54 Dimethoxy, methyl, deuterated phenylethyl Not reported $ ^1H $ NMR: δ 3.34 (s, 3H, CH₃)
4-Ethoxy-5,16-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.6.1.0³,⁸.0¹³,¹⁷]heptadeca-1(17),3,5,7,9,13,15-heptaen-12-one C₂₀H₁₉NO₅ 353.37 Ethoxy, dimethoxy, methyl Not reported IR: 1716 cm⁻¹ (C=O)
3,N-Dimethyl-2-phenylimino-1,3-thiazolin-4-one-5-acetamide C₁₃H₁₅N₃O₂S 277.09 Phenylimino, methyl, thiazolinone 180–181 $ ^1H $ NMR: δ 2.81 (d, 3H, NCH₃)

Key Observations :

  • The target compound has a higher molecular weight (389.47 g/mol) compared to simpler analogues like the thiazolinone derivative (277.09 g/mol) due to its extended ring system and cyclohexyl group.
  • Substituents such as methoxy, ethoxy, and deuterated alkyl chains in analogues (e.g., ) influence polarity and spectroscopic profiles.

Spectroscopic and Functional Comparisons

  • NMR Analysis :
    • The target compound’s cyclohexyl group would exhibit characteristic $ ^1H $ NMR signals at δ 1.0–2.0 ppm (cyclohexyl CH₂), while the ethoxycarbonyl group may show a quartet near δ 4.1–4.3 ppm (CH₂CH₃) .
    • In analogues like 4,16-dimethoxy-10-methyl-..., methoxy groups resonate at δ ~3.3–3.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (ester) and C-O (ether) are expected at 1710–1740 cm⁻¹ and 1200–1250 cm⁻¹, respectively .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns in polycyclic heterocycles significantly impact solubility and crystallinity. For example, in 4,9,12,15-tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[...], intermolecular N–H···O interactions stabilize the crystal lattice . The target compound’s ethoxycarbonyl group may participate in similar interactions, as observed in related esters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodology : Focus on multi-step procedures involving cyclization reactions and esterification. For example, highlights cycloaddition strategies for structurally similar tetracyclic compounds, while discusses carboxylate functionalization via ethyl ester protection. Optimize reaction efficiency using catalytic systems (e.g., Lewis acids) to enhance regioselectivity and reduce byproducts. Monitor intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. How should researchers approach structural elucidation using crystallographic and spectroscopic methods?

  • Methodology :

  • X-ray crystallography : Use single-crystal diffraction (as in and ) to resolve stereochemistry and confirm fused ring systems. Refine data with software like SHELX or OLEX2.
  • Spectroscopy : Combine nuclear magnetic resonance (NMR) for proton/carbon assignments (e.g., ’s spectral data) and infrared (IR) spectroscopy to identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) can validate molecular weight .

Advanced Research Questions

Q. What computational strategies are effective in predicting this compound’s reactivity in novel reaction environments?

  • Methodology : Employ density functional theory (DFT) to model electron-density distributions and frontier molecular orbitals (). Use reaction path search algorithms (e.g., GRRM or AFIR) to simulate plausible intermediates, as demonstrated in ’s quantum chemical workflows. Validate predictions with kinetic studies (e.g., variable-temperature NMR) to detect transient species .

Q. How can researchers resolve contradictions between theoretical predictions and experimental stability data?

  • Methodology : Cross-validate computational stability profiles (e.g., Gibbs free energy calculations) with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) ( ). For discrepancies, re-examine solvent effects or lattice energies in crystallographic data (). Apply sensitivity analysis to identify error-prone parameters in simulations .

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